Vanadiumtetrachlorid

Übersicht

Beschreibung

Vanadium tetrachloride is an inorganic compound with the chemical formula VCl₄. It appears as a reddish-brown liquid and is known for its moisture sensitivity and pungent odor. This compound is notable for being one of the few paramagnetic liquids at room temperature, making it a unique subject of study in various scientific fields .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Vanadium tetrachloride is an inorganic compound that primarily targets the Sodium/potassium-transporting ATPase subunit alpha-1 . This is the catalytic component of the active enzyme, which catalyzes the hydrolysis of ATP coupled with the exchange of sodium and potassium ions across the plasma membrane .

Mode of Action

Vanadium tetrachloride interacts with its targets by inducing the formation of reactive oxygen species (ROS). It has high oxidizing power and can react with other compounds to produce different products . For example, it reacts with HBr at -50 °C to produce VBr3 . The reaction proceeds via VBr4, which releases Br2 during warming to room temperature .

Biochemical Pathways

Vanadium tetrachloride affects several biochemical pathways. It is known to modulate the ERK/MAPK and the NF-kB pathways . Vanadium inhibits the NF-kB pathway which causes cell proliferation in healthy cells and apoptosis in cancer cells .

Pharmacokinetics

It is known that vanadium tetrachloride is a bright red liquid, moisture sensitive, and decomposes in water . It is soluble in CH2Cl2 . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of Vanadium tetrachloride’s action are diverse. It is known to induce the formation of ROS, leading to oxidative stress . This can affect cellular functions due to increases in ROS . Vanadium tetrachloride can also accumulate in and harm human bodies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Vanadium tetrachloride. For instance, the presence of vanadium in the environment can be harmful to living organisms .

Biochemische Analyse

Biochemical Properties

Vanadium tetrachloride plays a significant role in biochemical reactions due to its high reactivity and ability to form complexes with various biomolecules. It interacts with enzymes such as protein tyrosine phosphatases, which are involved in regulating cell signaling pathways . Vanadium tetrachloride can inhibit these enzymes, leading to alterations in cellular processes such as cell growth, differentiation, and metabolism . Additionally, it forms adducts with donor ligands, which can further influence its biochemical activity .

Cellular Effects

Vanadium tetrachloride has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, vanadium tetrachloride can affect the activity of T cells, B cells, and natural killer cells, as well as the production of proinflammatory cytokines . These effects can lead to changes in immune responses and inflammation. Furthermore, vanadium tetrachloride can impact cellular metabolism by mimicking insulin and promoting glucose uptake and glycogen synthesis .

Molecular Mechanism

The molecular mechanism of vanadium tetrachloride involves its interaction with biomolecules at the cellular level. It can bind to enzymes such as protein tyrosine phosphatases, inhibiting their activity and leading to changes in cell signaling pathways . This inhibition can result in the modulation of gene expression and alterations in cellular functions. Additionally, vanadium tetrachloride can form complexes with other biomolecules, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vanadium tetrachloride can change over time due to its stability and degradation properties. Vanadium tetrachloride is hydrolytically unstable and can decompose in the presence of water, releasing hydrochloric acid . This decomposition can affect its long-term stability and influence its effects on cellular function. Studies have shown that vanadium tetrachloride can have both immediate and long-term effects on cells, depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of vanadium tetrachloride vary with different dosages in animal models. At low doses, it can mimic insulin and promote glucose uptake, making it a potential therapeutic agent for diabetes . At high doses, vanadium tetrachloride can be toxic and cause adverse effects such as oxidative stress and damage to cellular structures . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

Vanadium tetrachloride is involved in various metabolic pathways, particularly those related to glucose and lipid metabolism. It can interact with enzymes such as protein tyrosine phosphatases, influencing the insulin signaling pathway and promoting glucose uptake . Additionally, vanadium tetrachloride can affect lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and breakdown . These interactions can lead to changes in metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, vanadium tetrachloride is transported and distributed through interactions with transport proteins and binding proteins . It can bind to proteins such as transferrin, which facilitates its transport in the bloodstream . The distribution of vanadium tetrachloride within cells can also be influenced by its ability to form complexes with other biomolecules, affecting its localization and accumulation .

Subcellular Localization

Vanadium tetrachloride’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular functions . These localization patterns can impact the activity and function of vanadium tetrachloride, contributing to its overall biochemical effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vanadium tetrachloride is typically synthesized through the chlorination of vanadium metal. The reaction involves passing chlorine gas over vanadium at elevated temperatures. The process can be represented by the following equation:

V+2Cl2→VCl4

This reaction is carried out at temperatures above 120°C to ensure the complete conversion of vanadium to vanadium tetrachloride .

Industrial Production Methods: In industrial settings, vanadium tetrachloride is produced by chlorinating vanadium dichloride oxide or vanadium trichloride. The reaction between vanadium dichloride oxide and chlorine occurs above 120°C, forming vanadium trichloride oxide, which is then further chlorinated in the presence of carbon at around 700°C to yield vanadium tetrachloride .

Analyse Chemischer Reaktionen

Types of Reactions: Vanadium tetrachloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

- Oxidation: Vanadium tetrachloride reacts with hydrogen bromide at -50°C to produce vanadium tribromide and bromine gas. The reaction proceeds via the intermediate formation of vanadium tetrabromide .

2VCl4+8HBr→2VBr3+8HCl+Br2

Reduction: Vanadium tetrachloride can be reduced by hydrogen gas at temperatures above 500°C to form vanadium trichloride and hydrogen chloride .2VCl4+H2→2VCl3+2HCl

Substitution: Vanadium tetrachloride forms adducts with various donor ligands, such as tetrahydrofuran, resulting in compounds like VCl₄(THF)₂.

Major Products: The major products formed from these reactions include vanadium tribromide, vanadium trichloride, and various adducts with donor ligands .

Vergleich Mit ähnlichen Verbindungen

Vanadium tetrachloride can be compared with other similar compounds, such as:

Titanium tetrachloride (TiCl₄): Both are tetrahalides of transition metals, but titanium tetrachloride is diamagnetic and used extensively in the production of titanium dioxide.

Chromium tetrachloride (CrCl₄): Similar in structure but less commonly encountered in industrial applications.

Niobium tetrachloride (NbCl₄) and Tantalum tetrachloride (TaCl₄): These compounds are heavier analogs and exhibit different reactivity due to their larger atomic sizes.

Vanadium tetrachloride stands out due to its paramagnetic nature and its specific applications in catalysis and organic synthesis, making it a valuable compound in both research and industry .

Eigenschaften

IUPAC Name |

tetrachlorovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.V/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJFQBNJBPPZRI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

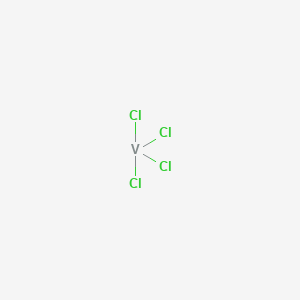

Cl[V](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4V, VCl4 | |

| Record name | VANADIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1688 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Vanadium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064757 | |

| Record name | Vanadium chloride (VCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vanadium tetrachloride appears as a red liquid with a pungent odor. Boiling point 309.2 °F (154 °C). Corrosive to metals and tissue., Liquid, Red to reddish-brown liquid with a pungent odor; [HSDB] | |

| Record name | VANADIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1688 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium chloride (VCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1518 °C | |

| Record name | VANADIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reacts with water, Soluble in ethanol and ethyl ether | |

| Record name | VANADIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.816 at 20 °C | |

| Record name | VANADIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6 (Air = 1) | |

| Record name | VANADIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.63 [mmHg], 7.63 mm Hg at 25 °C | |

| Record name | Vanadium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VANADIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red-brown, oily liquid, Red-brown liquid | |

CAS No. |

7632-51-1 | |

| Record name | VANADIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1688 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7632-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium chloride (VCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium chloride (VCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANADIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-28 °C | |

| Record name | VANADIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of vanadium tetrachloride?

A1: The molecular formula of vanadium tetrachloride is VCl4. It has a molecular weight of 192.74 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize vanadium tetrachloride?

A3: Various spectroscopic techniques are used to study VCl4, including Raman spectroscopy, infrared (IR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and nuclear magnetic resonance (NMR) spectroscopy. [, , , , ]

Q3: Does the Jahn-Teller effect influence the structure of vanadium tetrachloride?

A4: Theoretical studies, including those using ab initio calculations, suggest that while the Jahn-Teller effect is present in VCl4, it leads to a dynamic distortion rather than a static one. This dynamic distortion results in an abnormally large mean square amplitude of the Cl-Cl distance compared to similar molecules like titanium tetrachloride (TiCl4). [, ]

Q4: What is the stability of vanadium tetrachloride in the presence of moisture?

A5: Vanadium tetrachloride is highly moisture-sensitive and reacts readily with water, releasing fumes of hydrochloric acid (HCl). [, ]

Q5: How does vanadium tetrachloride behave at elevated temperatures?

A7: Vanadium tetrachloride undergoes thermal decomposition at elevated temperatures, forming vanadium trichloride (VCl3) and releasing chlorine gas (Cl2). This decomposition is influenced by the presence of solvents, with hydrocarbon solvents playing a significant role in the reaction kinetics. []

Q6: What are the major applications of vanadium tetrachloride in catalysis?

A8: Vanadium tetrachloride is widely used as a catalyst in organic synthesis and polymerization reactions. One significant application is its role in Ziegler-Natta catalysts for olefin polymerization, particularly ethylene and propylene. [, , ]

Q7: How does vanadium tetrachloride function in Ziegler-Natta catalysts?

A9: In Ziegler-Natta catalysts, vanadium tetrachloride reacts with organoaluminum compounds, such as alkylaluminum halides, to form active catalytic species. These species are responsible for the polymerization of olefins through a coordination-insertion mechanism. The exact nature of these active species is complex and depends on factors like the specific organoaluminum compound used and reaction conditions. [, ]

Q8: Besides polymerization, what are other catalytic applications of vanadium tetrachloride?

A10: Vanadium tetrachloride catalyzes the oxidative coupling of phenols, forming biphenyl compounds. This reaction is significant in organic synthesis, particularly for preparing natural product derivatives and polymers. [, ]

Q9: How is vanadium tetrachloride utilized in material science?

A11: Vanadium tetrachloride is a precursor for synthesizing various vanadium-containing materials, including vanadium dioxide (VO2) thin films. These films exhibit a semiconductor-to-metal transition (SMT) with potential applications in electronics and optical devices. [, ]

Q10: What methods are employed for depositing vanadium dioxide thin films using vanadium tetrachloride?

A12: Atomic layer deposition (ALD) is a promising technique for depositing high-quality VO2 thin films using vanadium tetrachloride and water as precursors. This method allows for precise control over film thickness and uniformity. [, ]

Q11: What are the advantages of using vanadium tetrachloride in the ALD process for VO2 thin films?

A13: Compared to organic vanadium precursors, VCl4 allows for the direct growth of crystalline VO2 films without requiring a post-annealing step. This simplifies the fabrication process and potentially leads to films with improved SMT properties. []

Q12: What are the safety concerns associated with handling vanadium tetrachloride?

A14: Vanadium tetrachloride is toxic and corrosive due to its reaction with moisture to produce hydrochloric acid. It requires careful handling in a well-ventilated area using appropriate personal protective equipment, including gloves and eye protection. [, ]

Q13: How are spills of vanadium tetrachloride handled?

A15: Spills of vanadium tetrachloride are best handled by trained personnel using appropriate safety protocols. Neutralization with a suitable base, like sodium bicarbonate, can be employed, followed by careful disposal according to local regulations. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Benzo[b]carbazole](/img/structure/B1582823.png)